4H-1-Benzopyran-4-one, 3-[[2-O-D-apio-beta-D-furanosyl-beta-D-galactopyranosyl]oxy]-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-
Overview
Description
The compound “4H-1-Benzopyran-4-one, 3-[[2-O-D-apio-beta-D-furanosyl-beta-D-galactopyranosyl]oxy]-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-” is a complex organic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, glycosylation reactions, and selective hydroxylation. The specific synthetic route would depend on the availability of starting materials and the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability, cost-effectiveness, and environmental impact. This may include the use of biocatalysts, flow chemistry, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The chromenone structure can be reduced to form dihydro derivatives.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of the chromenone structure would yield dihydro derivatives.
Scientific Research Applications
The compound’s structure suggests it may have applications in:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use as a biochemical probe or in studying enzyme interactions.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quercetin: A flavonoid with similar hydroxyl and methoxy groups.
Rutin: Another flavonoid glycoside with comparable structural features.
Kaempferol: A flavonoid with a similar chromenone structure.
Uniqueness
The unique combination of functional groups and stereochemistry in the compound may confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.
Properties
IUPAC Name |
3-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxychromen-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O16/c1-38-12-6-14(32)18-16(7-12)41-22(11-3-4-15(39-2)13(31)5-11)23(20(18)34)43-26-24(21(35)19(33)17(8-29)42-26)44-27-25(36)28(37,9-30)10-40-27/h3-7,17,19,21,24-27,29-33,35-37H,8-10H2,1-2H3/t17-,19+,21+,24-,25+,26+,27+,28-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUAMJXXXHKXGE-DORMBUOXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(CO5)(CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@](CO5)(CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501103381 | |
Record name | 3-[[2-O-D-Apio-β-D-furanosyl-β-D-galactopyranosyl]oxy]-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501103381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934768-05-5 | |
Record name | 3-[[2-O-D-Apio-β-D-furanosyl-β-D-galactopyranosyl]oxy]-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=934768-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[[2-O-D-Apio-β-D-furanosyl-β-D-galactopyranosyl]oxy]-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501103381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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